molecular formula C9H14N4O2S B2553924 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide CAS No. 1396800-86-4

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide

Cat. No.: B2553924
CAS No.: 1396800-86-4
M. Wt: 242.3
InChI Key: BVJZPRTVUCGFAK-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are found in many biologically active compounds, and the addition of a pyrrolidine ring enhances its pharmacological properties. This compound has shown significant potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide can be achieved through several methodsThis method often requires the use of organometallic catalysts and specific reaction conditions to ensure high yield and purity .

Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step. This approach is based on intramolecular cyclization reactions, which can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. It also inhibits various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is unique due to the presence of both the pyrrolidine and methanesulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its pharmacological activity and makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-16(14,15)12-8-6-10-9(11-7-8)13-4-2-3-5-13/h6-7,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJZPRTVUCGFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(N=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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